molecular formula C4H7F3O2S B12581003 1,1,1-Trifluoro-3-(methanesulfonyl)propane CAS No. 222611-24-7

1,1,1-Trifluoro-3-(methanesulfonyl)propane

Cat. No.: B12581003
CAS No.: 222611-24-7
M. Wt: 176.16 g/mol
InChI Key: NVMVJZJOQIFDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(methanesulfonyl)propane: is an organic compound with the molecular formula C4H7F3O2S . It is characterized by the presence of trifluoromethyl and methanesulfonyl groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(methanesulfonyl)propane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoropropane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(methanesulfonyl)propane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: 1,1,1-Trifluoro-3-(methanesulfonyl)propane is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its unique properties make it valuable in creating molecules with enhanced stability and reactivity .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It is also investigated for potential therapeutic applications due to its ability to interact with biological targets .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(methanesulfonyl)propane involves its interaction with molecular targets through its trifluoromethyl and methanesulfonyl groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-(methanesulfonyl)ethane
  • 1,1,2,2-Tetrafluoro-3-(methanesulfonyl)propane

Comparison: 1,1,1-Trifluoro-3-(methanesulfonyl)propane is unique due to its specific arrangement of trifluoromethyl and methanesulfonyl groups on a propane backbone. This structure imparts distinct chemical properties, such as higher stability and reactivity compared to similar compounds. The presence of three fluorine atoms also enhances its ability to interact with various targets, making it more versatile in different applications .

Properties

CAS No.

222611-24-7

Molecular Formula

C4H7F3O2S

Molecular Weight

176.16 g/mol

IUPAC Name

1,1,1-trifluoro-3-methylsulfonylpropane

InChI

InChI=1S/C4H7F3O2S/c1-10(8,9)3-2-4(5,6)7/h2-3H2,1H3

InChI Key

NVMVJZJOQIFDNK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.